molecular formula C8H5F3O B7976819 2,2-Difluoro-1-(3-fluorophenyl)ethanone

2,2-Difluoro-1-(3-fluorophenyl)ethanone

Cat. No.: B7976819
M. Wt: 174.12 g/mol
InChI Key: MUYTXOKNCZOKJP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-fluorophenyl)ethanone ( 1271475-01-4) is a fluorinated aromatic ketone with the molecular formula C 8 H 5 F 3 O and a molecular weight of 174.12 g/mol. This compound serves as a versatile building block in organic synthesis, particularly for the incorporation of the difluoromethylene (CF 2 ) group into complex molecules. The incorporation of fluorine atoms and difluoromethylene units is a cornerstone of modern medicinal and agrochemical chemistry. Fluorine is present in about 30% of all FDA-approved drugs and 50% of marketed agrochemicals, as it can significantly improve a compound's metabolic stability, lipophilicity, and overall bioavailability . The difluoromethylene group, in particular, is a key structural motif in several commercially significant pharmaceuticals, including the HIV treatment maraviroc and the hepatitis-C therapeutic ledipasvir . As a 2,2-difluoroethanone derivative, this compound is a valuable precursor in the synthesis of more complex, biologically active molecules. It can be used in the development of potential enzyme inhibitors and in structure-activity relationship (SAR) studies during drug discovery campaigns . The compound is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-1-(3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYTXOKNCZOKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Difluoro 1 3 Fluorophenyl Ethanone and Analogous Structures

Direct Fluorination Approaches

Direct fluorination involves the introduction of fluorine atoms onto a pre-formed ketone or its enolate equivalent. This approach is valued for its atom economy and directness.

Electrophilic fluorination is a prominent method for the synthesis of α-fluorinated ketones. This strategy typically involves the reaction of a ketone enolate, enol ether, or the ketone itself under acidic conditions with an electrophilic fluorinating agent. Among the various reagents available, Selectfluor (F-TEDA-BF₄) is widely used due to its efficiency, stability, and comparative safety.

The reaction mechanism generally proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine source. For the synthesis of α,α-difluoroketones, the process requires a two-fold fluorination. This can be achieved in a single step by using an excess of the fluorinating agent. Research has shown that the direct difluorination of aryl ketones can be effectively carried out using Selectfluor in a suitable solvent system, often with a promoter or catalyst. For instance, the direct α,α-difluorination of various acetophenones has been achieved with high yields using Selectfluor.

Table 1: Electrophilic Fluorination of Aryl Ketone Derivatives

SubstrateFluorinating AgentConditionsProductYieldReference
1-Aryl ethanoneSelectfluorMeCN, reflux2,2-Difluoro-1-aryl ethanone70-95%
1-(p-Tolyl)ethanoneSelectfluorTfOH (cat.), MeCN, 80 °C2,2-Difluoro-1-(p-tolyl)ethanone85%

Radical fluorination offers an alternative pathway for the formation of C-F bonds. These methods often involve the generation of a carbon-centered radical at the α-position of the ketone, which is then trapped by a fluorine atom source. While less common than electrophilic methods for α,α-difluorination, research into radical C-H fluorination is an active area.

Transition-metal catalysis has emerged as a powerful tool for C-F bond formation. Catalytic systems, often involving metals like palladium, copper, or silver, can facilitate the fluorination of various substrates under milder conditions than traditional methods. For the synthesis of α,α-difluoroketones, these methods can involve the fluorination of pre-functionalized substrates or the direct C-H fluorination of the ketone. For example, silver-catalyzed difluorination of silyl (B83357) enol ethers using a fluorine source has been reported as an effective method.

Functional Group Interconversions and Derivatization

This category of synthetic methods involves the transformation of other functional groups into the desired α,α-difluoroketone structure. These multi-step sequences can offer greater control and applicability to a wider range of substrates.

A classical and reliable method for synthesizing α,α-difluoroketones is the halogen-exchange (Halex) reaction. This two-step process begins with the α,α-dihalogenation of the parent ketone, typically using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to form an α,α-dichloro- or α,α-dibromo ketone. The subsequent step involves nucleophilic substitution of the halogens with fluoride (B91410) ions. Common fluoride sources for this exchange include potassium fluoride (KF), often used with a phase-transfer catalyst, or other reagents like antimony trifluoride.

Table 2: Synthesis via Alpha-Halogenation and Fluorination

Starting MaterialStep 1 ReagentIntermediateStep 2 ReagentFinal ProductReference
1-Aryl ethanoneNCS or NBS2,2-Dihalo-1-aryl ethanoneKF, Phase-transfer catalyst2,2-Difluoro-1-aryl ethanone

The use of difluorocarbene (:CF₂) or its synthetic equivalents provides another route to α,α-difluorinated compounds. Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent, can act as a source of nucleophilic trifluoromethyl or difluorocarbene species. One strategy involves the reaction of an aldehyde with TMSCF₃ to form a trifluoromethyl alcohol, which can then be converted to the corresponding α,α-difluoroketone. This approach is particularly useful as it builds the carbon skeleton and introduces the fluorine atoms in a controlled manner.

Condensation Reactions (e.g., Aldol Condensation) involving Ketone Moieties

Condensation reactions, particularly the Aldol condensation, are fundamental carbon-carbon bond-forming reactions in organic synthesis. wikipedia.org The process typically involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone. wikipedia.orglibretexts.org When the reaction occurs between a ketone and an aromatic aldehyde that cannot enolize (as it lacks α-hydrogens), it is known as a Claisen-Schmidt condensation. masterorganicchemistry.com

This methodology has been successfully adapted for the synthesis of fluorinated ketones. A notable example is the secondary amine salt-catalyzed Aldol condensation of 1,1,1-trifluoroacetone (B105887) with various aromatic and heteroaromatic aldehydes. bohrium.com This approach provides a facile and efficient route to α,β-unsaturated CF₃-ketones in moderate to excellent yields. bohrium.com Researchers found that piperazinium di(trifluoroacetate) was a particularly effective catalyst for this transformation. bohrium.com The reaction demonstrates broad substrate scope, with electron-rich aromatic aldehydes generally providing higher yields than electron-poor ones. bohrium.com

Table 1: Amine Salt-Catalyzed Aldol Condensation of 1,1,1-Trifluoroacetone with Aromatic Aldehydes bohrium.com

Aldehyde (Ar-CHO)CatalystYield (%)
4-MethoxybenzaldehydePiperazindiium di(trifluoroacetate)95
BenzaldehydePiperazindiium di(trifluoroacetate)85
4-ChlorobenzaldehydePiperazindiium di(trifluoroacetate)75
2-ThiophenecarboxaldehydePiperazindiium di(trifluoroacetate)88

The mechanism for the base-catalyzed Aldol condensation proceeds through the formation of an enolate intermediate, which acts as a nucleophile, attacking the carbonyl carbon of a second molecule. wikipedia.org Subsequent dehydration, often promoted by heat, leads to the final α,β-unsaturated product. libretexts.org In acid-catalyzed conditions, the reaction proceeds via an enol intermediate. libretexts.org

Advanced Synthetic Techniques for Fluorinated Ketones

Beyond classical condensation reactions, several advanced strategies have been developed to address the specific challenges of synthesizing complex fluorinated ketones, including the control of stereochemistry and the introduction of fluorine at late stages of a synthetic sequence.

Stereoselective Synthesis of Difluorinated Compounds

The creation of chiral centers, particularly quaternary stereocenters containing fluorine, is a significant challenge in organic fluorine chemistry. rsc.org Stereoselective methods are crucial as the spatial arrangement of atoms is intrinsic to a molecule's biological function. semanticscholar.org

One advanced strategy involves the asymmetric Aldol and Mannich reactions of fluorinated substrates. For instance, asymmetric organocatalytic Aldol reactions between fluorinated silyl enol ethers and isatins have been developed to produce compounds with C-F quaternary stereogenic centers. rsc.org Similarly, the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, has been adapted for fluorinated systems. Asymmetric Mannich reactions of α-fluoroaryl cyclic ketones with imines, catalyzed by chiral guanidines, can synthesize quaternary fluorocarbon compounds with high enantioselectivity (up to 99% ee). rsc.org

Another innovative approach is the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) to achieve monoselective C-F bond activation. semanticscholar.org By employing a chiral Lewis base (a chiral sulfide), this method generates diastereomeric sulfonium (B1226848) salts in high yields and with good diastereomeric ratios. semanticscholar.org These stereo-enriched products can then participate in nucleophilic substitution reactions with high stereospecificity, providing access to chiral monofluorinated compounds. semanticscholar.org

Highly stereoselective synthesis of difluoromethylated olefins can also be achieved through the S(N)2' type fluorination or reduction of gem-difluorinated vinyloxiranes. researchgate.net For example, fluorination with an HF-Pyridine complex can yield trifluoromethylated allylic alcohols with exclusive E-selectivity. researchgate.net

Late-Stage Difluoromethylation Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups, such as the difluoromethyl (CF₂H) group, at the final stages of a synthesis. This approach avoids the need to carry fluorinated building blocks through lengthy synthetic sequences and allows for rapid diversification of complex molecules. rsc.orgrsc.org

Several methods for the late-stage difluoromethylation of ketones and their precursors have emerged:

Nucleophilic Difluoromethylation : This approach often utilizes reagents like trimethylsilyl-difluoromethane (TMSCF₂H). In the presence of a suitable initiator, TMSCF₂H can add to aldehydes and ketones to form difluoromethylated alcohols. rsc.org

Radical Difluoromethylation : A variety of reagents can serve as precursors to the difluoromethyl radical (•CF₂H). rsc.org These radicals can then be used in Minisci-type reactions, particularly with heteroaromatics, to install a CF₂H group. rsc.org Mechanochemical methods have also been developed, where the in situ generation of difluorocarbene from reagents like TMSCF₂Br and KFHF under solvent-free ball-milling conditions can convert ketones into difluoromethyl enol ethers efficiently. beilstein-journals.orgnih.gov

Deoxyfluorination : A robust and common strategy is the deoxyfluorination of aldehydes or ketones using sulfur tetrafluoride-derived reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. This directly converts a carbonyl group into a difluoromethylene group. rsc.org

Table 2: Selected Reagents for Difluoromethylation rsc.orgbeilstein-journals.org

Reagent ClassExample ReagentApplication
NucleophilicTMSCF₂HAddition to aldehydes/ketones
Radical PrecursorZn(SO₂CF₂H)₂Minisci-type reactions
Carbene PrecursorTMSCF₂BrMechanochemical synthesis of difluoromethyl enol ethers
DeoxyfluorinatingDAST (C₂H₅)₂NSF₃Conversion of C=O to CF₂

Ring-Opening Fluorination

Ring-opening reactions provide a unique pathway to fluorinated acyclic structures from cyclic precursors. This strategy can introduce fluorine while simultaneously constructing a desired carbon skeleton.

One prominent method involves the homologation of ketones with a CF₂ fragment via the ring-opening of difluorocyclopropanes. acs.org The process begins with the conversion of a ketone to its corresponding silyl enol ether. This is followed by difluorocyclopropanation, often using a reagent like trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate, which serves as a convenient source of difluorocarbene. acs.orgorgsyn.org The resulting gem-difluorocyclopropane can then undergo selective ring-opening under acidic conditions to yield the α,α-difluoro ketone, effectively inserting a CF₂ group adjacent to the carbonyl. acs.org

Another powerful technique is the ring-opening fluorination of heterocyclic compounds. For example, treating isoxazoles with an electrophilic fluorinating agent such as Selectfluor® can lead to tertiary fluorinated carbonyl compounds. researchgate.net The proposed mechanism involves electrophilic fluorination of the ring followed by deprotonation and subsequent ring-opening, yielding an α-fluorocyanoketone. researchgate.net This method is valued for its mild reaction conditions and good functional group tolerance. researchgate.net Similarly, bicyclic azaarenes like pyrazolo[1,5-a]pyridines can undergo electrophilic fluorination followed by N-N bond cleavage of the pyrazole (B372694) moiety to afford fluorocarbons with a C(sp³)-F bond. researchgate.net

Reaction Mechanisms and Reactivity of Fluorinated Ketones

Influence of Fluorine Substitution on Reactivity

The substitution of hydrogen with fluorine at the α-position to a carbonyl group imparts dramatic changes in the molecule's reactivity, primarily through powerful electronic effects and, to a lesser extent, steric effects.

The most significant consequence of α-fluorination is the enhancement of the carbonyl carbon's electrophilicity. Fluorine is the most electronegative element, and its presence results in a strong inductive electron-withdrawing effect (-I effect). libretexts.org This effect pulls electron density away from the adjacent carbonyl carbon. libretexts.orgyoutube.com

This withdrawal of electron density has several key consequences:

Increased Electrophilicity : The partial positive charge (δ+) on the carbonyl carbon is significantly increased, making it a much "harder" and more reactive electrophile. libretexts.orgnih.gov Consequently, α-fluorinated ketones are more susceptible to attack by nucleophiles compared to their non-fluorinated analogs. nih.gov The reactivity is further enhanced with the addition of more fluorine atoms. youtube.comnih.gov

Hydrate (B1144303) Stability : The increased electrophilicity of the carbonyl carbon leads to a greater tendency for fluorinated ketones to form stable hydrates (gem-diols) in the presence of water. sapub.orgnih.gov The equilibrium between the keto and hydrate forms is shifted toward the hydrate as the number of α-fluorine atoms increases. nih.gov

CompoundNumber of α-FluorinesEffect on Carbonyl CarbonRelative Reactivity toward Nucleophiles
Acetophenone (B1666503)0Standard ElectrophilicityBase
α-Fluoroacetophenone1Increased Partial Positive Charge (δ+)Higher. nih.gov
α,α-Difluoroacetophenone2Significantly Increased Partial Positive Charge (δ+)Much Higher. nih.gov
α,α,α-Trifluoroacetophenone3Highly Increased Partial Positive Charge (δ+)Very High. youtube.comnih.gov

While electronic effects are dominant, steric factors also play a role in the synthesis and reactivity of fluorinated ketones. nih.govnih.gov The fluorine atom is relatively small (van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å), so its steric impact is often considered minimal, especially in monofluorinated compounds. However, steric hindrance can become a deciding factor in several scenarios:

During Synthesis : The fluorination process itself can be subject to steric effects. Electrophilic fluorinating agents like Selectfluor® are bulky, and their approach to the α-carbon can be hindered by other substituents on the ketone. sapub.orgscispace.com This can lead to a lack of reactivity for sterically crowded ketones. sapub.orgscispace.com

Reactions of Fluorinated Ketones : While fluorine is small, the cumulative effect of multiple fluorine atoms can influence the approach of a nucleophile to the carbonyl carbon. However, studies often find a subtle balance, where the powerful electronic activation of the carbonyl group can override moderate steric hindrance. nih.govnih.gov In some cases, the conformational preferences of α-fluoroketones, which are influenced by stereoelectronic effects, may play a more significant role in their reactivity than simple steric bulk. nih.gov For instance, certain reactive conformations might be disfavored in fluoro ketones due to repulsion between the fluorine's lone pairs and the carbonyl π-system, potentially making them slightly less reactive than their chloro- or bromo-analogs in specific reactions like borohydride (B1222165) reduction. nih.gov

Tendencies for Hydrate Formation in Polyfluorinated Ketones

The reaction of a ketone with water to form a geminal diol, or hydrate, is a reversible nucleophilic addition process. For most simple ketones, the equilibrium lies heavily in favor of the ketone, and the hydrate cannot be isolated. However, the stability of the hydrate is significantly influenced by the electronic effects of substituents attached to the carbonyl carbon. The presence of strong electron-withdrawing groups, such as fluorine atoms, on the α-carbon dramatically shifts the equilibrium toward the hydrate form. researchgate.net

Polyfluorinated ketones exhibit a pronounced tendency to form stable hydrates in aqueous solutions. google.com The high electronegativity of fluorine atoms exerts a powerful negative inductive effect (-I), which withdraws electron density from the carbonyl carbon. This withdrawal increases the carbon's electrophilicity, making it significantly more susceptible to nucleophilic attack by water. researchgate.net The electron-withdrawing groups destabilize the carbonyl group relative to the hydrate, thus favoring the formation of the gem-diol. For instance, while acetone (B3395972) exists as less than 0.1% hydrate at equilibrium, hexafluoroacetone (B58046) exists almost entirely in its hydrate form. researchgate.net

This trend is quantifiable through the equilibrium constant for hydration (Khyd), where a larger value indicates a greater preference for the hydrate. The introduction of fluorine atoms consistently increases the Khyd value.

Interactive Data Table: Equilibrium Constants for Hydration (Khyd) of Various Ketones

Khyd = [Hydrate] / [Ketone]

Carbonyl CompoundStructureKhyd
AcetoneCH₃COCH₃0.0014
FluoroacetoneCH₂FCOCH₃0.09
1,1,1-Trifluoroacetone (B105887)CF₃COCH₃30
HexafluoroacetoneCF₃COCF₃1,200,000

This data is compiled from established chemical literature and illustrates the dramatic effect of fluorine substitution on the hydration equilibrium. googleapis.com

Reactivity Profiles of 2,2-Difluoro-1-(3-fluorophenyl)ethanone and Derivatives

The reactivity of this compound is dictated by three primary features: the electrophilic difluoromethyl-substituted carbonyl group, the activated C-H bonds on the α-carbon, and the substituted aromatic ring.

The carbonyl carbon in this compound is highly electrophilic due to the inductive effects of the adjacent difluoromethyl group and the aromatic ring. This makes it a prime target for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which pushes the pi-electrons onto the oxygen, forming a tetrahedral alkoxide intermediate. researchgate.net This intermediate is then typically protonated to yield an alcohol.

A key aspect of the reactivity of this ketone is the acidity of the α-hydrogen, which can be removed by a strong base to form a difluoroenolate intermediate. For instance, treatment of 2,2-difluoro-1-phenylethanone with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) results in deprotonation to form the corresponding lithium enolate. diva-portal.orgresearchgate.net This enolate is a powerful nucleophile in its own right and can react with various electrophiles. A documented example involves the subsequent reduction of the carbonyl group with a reagent like diborane-dimethyl sulfide (B99878) complex (BH₃-DMS), demonstrating a pathway that proceeds via this enolate intermediate. diva-portal.orgresearchgate.net This reactivity indicates that this compound can participate in a range of nucleophilic addition reactions, including aldol-type condensations and reactions with organometallic reagents, through the formation of its difluoroenolate.

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the combined directing effects of the two existing substituents: the fluorine atom at the C3 position and the 2,2-difluoroacetyl group (-COCF₂H) at the C1 position.

Both substituents are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. diva-portal.org However, they direct incoming electrophiles to different positions:

Fluorine (at C3): As a halogen, fluorine is a deactivating group due to its strong inductive electron withdrawal (-I effect). However, it possesses lone pairs that can be donated into the ring via resonance (+M effect). This resonance effect directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. diva-portal.org

2,2-Difluoroacetyl group (at C1): This group is strongly deactivating due to the inductive effect of the two fluorine atoms and the carbonyl group, which withdraws electron density from the ring. It is a meta-director, channeling incoming electrophiles to the C3 and C5 positions. ncl.ac.uk

The ultimate position of substitution depends on the interplay of these effects. A new electrophile will preferentially attack the position that is least deactivated.

Position 2: Ortho to both groups. Highly deactivated.

Position 4: Ortho to the fluorine (activating via +M) and meta to the acyl group (deactivated).

Position 5: Meta to both groups. Highly deactivated.

Position 6: Para to the fluorine (activating via +M) and meta to the acyl group (deactivated).

The difluoro ketone moiety in this compound serves as a valuable precursor for the synthesis of fluorinated heterocyclic compounds. A primary route involves a cyclocondensation reaction, typically with a binucleophilic reagent. One of the most common examples is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

While this compound is a 1,2-dicarbonyl equivalent, it can react directly or be converted into a more suitable intermediate for cyclization. Research has shown that α,α-difluoro ketones can undergo condensation with hydrazines to form pyrazoles. googleapis.com For example, the reaction of 2,2-difluoro-1-phenylethanone with hydrazine has been reported.

A versatile strategy involves first halogenating the ketone at the β-position to create an α,α-difluoro-β-halo-substituted ketone. This intermediate readily undergoes cyclocondensation with reagents like phenylhydrazine (B124118) to yield fluorine-containing pyrazole derivatives. googleapis.com This approach allows for the construction of highly substituted and functionally diverse heterocyclic systems, which are of significant interest in medicinal chemistry.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. For this particular compound, several types of NMR experiments would be crucial.

Proton (¹H) NMR Spectroscopy for Environment Analysis

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show a triplet in the aliphatic region for the CHF₂ proton, split by the two fluorine atoms. The aromatic region would display a complex multiplet pattern for the four protons on the 3-fluorophenyl ring, with their chemical shifts and coupling constants influenced by the fluorine substituent and the difluoroacetyl group.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon (C=O), the difluoromethyl carbon (CHF₂), and the six carbons of the aromatic ring. The carbon signals would exhibit splitting due to coupling with adjacent fluorine atoms (¹³C-¹⁹F coupling), which provides valuable structural information. For instance, the CHF₂ carbon would appear as a triplet, and the aromatic carbons would show various coupling patterns depending on their proximity to the fluorine substituent.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment and Coupling Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum would be expected to show two distinct signals. One signal would correspond to the fluorine atom on the phenyl ring, and the other would be for the two equivalent fluorine atoms of the difluoromethyl group. The signal for the CHF₂ group would appear as a doublet due to coupling with the adjacent proton. The signal for the aromatic fluorine would likely be a multiplet due to coupling with nearby protons.

Through-Space Spin-Spin Couplings (¹H–¹⁹F and ¹³C–¹⁹F) for Conformational Analysis

Advanced NMR techniques can reveal through-space interactions between nuclei that are close in space but not directly connected by a small number of bonds. For 2,2-Difluoro-1-(3-fluorophenyl)ethanone, analyzing through-space ¹H–¹⁹F and ¹³C–¹⁹F couplings could provide insights into the preferred conformation of the molecule, particularly the orientation of the difluoroacetyl group relative to the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1740 cm⁻¹. Other characteristic absorptions would include C-F stretching vibrations and various C-H and C=C stretching and bending vibrations from the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₈H₅F₃O). The fragmentation pattern would likely involve the loss of small fragments such as CO, CHF₂, or the fluorophenyl group, providing further confirmation of the compound's structure.

Other Spectroscopic Techniques for Structural Elucidation

Beyond the foundational techniques of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a suite of other spectroscopic methods provides complementary and crucial information for the comprehensive structural elucidation and characterization of this compound. These techniques, including mass spectrometry, ultraviolet-visible spectroscopy, and X-ray crystallography, offer unique insights into the molecule's mass, electronic transitions, and solid-state structure, respectively.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound, electron impact (EI) ionization would typically be employed, leading to the formation of a molecular ion (M+) and various fragment ions.

The fragmentation of aromatic ketones is a well-understood process. msu.edulibretexts.orglibretexts.org The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl group. One of the most prominent fragmentation patterns in acetophenones is the alpha-cleavage, leading to the formation of an acylium ion.

Predicted Fragmentation Pattern for this compound:

Fragment Ion Structure Predicted m/z Significance
[M]+C8H5F3O+174.03Molecular Ion
[M - CHF2]+C7H4FO+123.02Loss of the difluoromethyl radical
[M - COCHF2]+C6H4F+95.03Loss of the difluoroacetyl radical
[C6H4F]+C6H4F+95.03Fluorophenyl cation
[CHF2]+CHF2+51.01Difluoromethyl cation

This data is predictive and based on common fragmentation patterns of fluorinated aromatic ketones.

The presence of fluorine atoms can influence the fragmentation, and the relative abundances of the fragment ions would provide evidence for the connectivity of the atoms within the molecule. The mass spectrum of fluorocarbons often shows characteristic patterns, which can aid in the identification of fluorine-containing fragments. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. uobabylon.edu.iq The UV-Vis spectrum of an aromatic ketone like this compound is expected to show absorptions due to π → π* and n → π* electronic transitions. hnue.edu.vn

The benzene (B151609) ring and the carbonyl group are the principal chromophores in the molecule. The conjugation of the carbonyl group with the aromatic ring affects the energy levels of the molecular orbitals. masterorganicchemistry.com Generally, aromatic ketones exhibit two main absorption bands:

A strong absorption band at shorter wavelengths (around 200-250 nm) corresponding to the π → π* transition.

A weaker absorption band at longer wavelengths (around 270-300 nm) corresponding to the n → π* transition of the carbonyl group. masterorganicchemistry.com

Substituents on the benzene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). hnue.edu.vn The fluorine atom at the meta position on the phenyl ring is an electron-withdrawing group, which can influence the electronic transitions.

Expected UV-Vis Absorption Data for this compound:

Transition Expected λmax (nm) Typical Molar Absorptivity (ε)
π → π~240 - 260High (e.g., 10,000 - 15,000 L mol⁻¹ cm⁻¹)
n → π~280 - 300Low (e.g., 50 - 500 L mol⁻¹ cm⁻¹)

This data is an estimation based on typical values for substituted aromatic ketones.

The exact position and intensity of these bands can be influenced by the solvent used for the analysis. researchgate.net Comprehensive photophysical characterization, including UV/vis absorption and fluorescence spectroscopy, reveals distinct optical properties that are highly dependent on the molecular structure. acs.org

X-ray Crystallography

Crystal Growth: Growing a single crystal of the compound of sufficient quality.

Data Collection: Mounting the crystal on a diffractometer and irradiating it with X-rays to collect diffraction data.

Structure Solution and Refinement: Processing the diffraction data to solve the crystal structure and refine the atomic positions.

The resulting structural data would be presented in a standardized format, such as a Crystallographic Information File (CIF), and would include key parameters.

Illustrative Table of Information Obtainable from X-ray Crystallography:

Parameter Information Provided
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry operations that describe the arrangement of molecules in the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond LengthsThe precise distances between bonded atoms (e.g., C-C, C=O, C-F).
Bond AnglesThe angles between adjacent bonds (e.g., C-CO-C, F-C-F).
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Intermolecular InteractionsEvidence of hydrogen bonding or other non-covalent interactions in the crystal packing.

The structural confirmation of related fluorinated compounds by X-ray crystallography underscores its importance as a tool for the unequivocal characterization of novel molecules. gre.ac.uk

Computational and Theoretical Studies on Fluorinated Ketones

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the molecular and electronic structures of organic compounds. bohrium.comnanobioletters.com For fluorinated ketones, DFT calculations are employed to determine optimized geometries, bond lengths, bond angles, and dihedral angles. nanobioletters.com Methods like B3LYP, often paired with basis sets such as 6-31G(d) or cc-pVDZ, have proven effective in providing structural data that correlates well with experimental findings from techniques like X-ray crystallography. bohrium.comacs.org

In studies of related acetophenone (B1666503) derivatives, DFT calculations have been used to confirm molecular structures and understand the distortions induced by substituents. nanobioletters.com For a molecule like 2,2-Difluoro-1-(3-fluorophenyl)ethanone, DFT would be used to calculate the precise lengths of the C-F, C=O, and C-C bonds, as well as the angles defining the molecule's three-dimensional shape. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined, providing a basis for understanding the molecule's stability and reactivity. mdpi.com

Parameter Bond/Angle Typical Value Source (Methodology)
Bond Lengths (Å) C=O 1.21 Å nanobioletters.com
C-C (ring) 1.39 Å nanobioletters.com
C-F (aryl) 1.36 Å researchgate.net
C-F (alkyl) 1.34 Å researchgate.net
Bond Angles (º) C-C-C (ring) 120.0º nanobioletters.com
O=C-C 121.0º acs.org
Dihedral Angles (º) F-C-C=O 15.6º nih.gov

Conformational Analysis using Computational Methods

The presence of fluorine atoms can significantly influence the conformational preferences of a molecule. nih.govsoton.ac.uk Computational methods are essential for exploring the potential energy surface and identifying stable conformers. For ketones with a phenyl ring adjacent to the carbonyl group, a key conformational question is the relative orientation of these two groups, often described as s-cis or s-trans.

Studies on analogous 2'-fluoro-substituted acetophenone derivatives have shown through both DFT calculations and NMR analysis that the s-trans conformer, where the phenyl ring and the carbonyl group are anti-periplanar, is energetically more stable than the s-cis conformer. acs.orgnih.gov Furthermore, research on the 1,3-difluoroalkane motif (–CHF–CH₂–CHF–), which is structurally related to the difluoroethanone moiety, reveals a strong conformational influence from the 1,3-difluorination. nih.govsoton.ac.uk This effect is dependent on the polarity of the medium and often leads to a preference for specific gauche conformations to minimize dipole moments or optimize hyperconjugative interactions. nih.gov For this compound, computational analysis would be critical to unravel the interplay between the rotational barrier of the phenyl group and the conformational preferences of the difluoroacetyl group.

Table 2: Example of Conformational Energy Analysis (Note: This table illustrates the typical output of a computational conformational analysis based on studies of similar molecules.)

Conformer Relative Energy (ΔG, kcal/mol) Population (%) at 298 K Source (Methodology)
s-trans 0.00 >99% acs.org

Analysis of Electronic Effects and Reactivity Predictions

The high electronegativity of fluorine atoms profoundly alters the electronic landscape of a molecule. researchgate.net In this compound, the three fluorine atoms act as strong electron-withdrawing groups, which influences the molecule's reactivity. Computational tools like Molecular Electrostatic Potential (MEP) maps are used to visualize the electronic distribution and predict sites susceptible to nucleophilic or electrophilic attack. bohrium.comnanobioletters.com In MEP plots, electron-rich regions (negative potential) are typically associated with sites like the carbonyl oxygen, while electron-poor regions (positive potential) are found near the hydrogen atoms and the carbon of the carbonyl group.

Theoretical studies on the fluorination of 1,3-diketones have shown that the introduction of fluorine atoms affects the acidity of adjacent protons and the stability of enol or enolate intermediates. nih.govbeilstein-journals.org For instance, the rate-determining step for difluorination was found to be the enolization of the intermediate 2-fluoro-1,3-diketone, a process that could be accelerated by a base. beilstein-journals.org Such insights are crucial for predicting the chemical behavior of this compound in synthetic transformations. Frontier Molecular Orbital (FMO) analysis, which examines the HOMO and LUMO, can also provide qualitative predictions about reactivity, with the HOMO energy correlating to susceptibility towards electrophiles and the LUMO energy to susceptibility towards nucleophiles. mdpi.com

Theoretical Insights into Intermolecular Interactions (e.g., C–F···H–C, Hydrogen Bonding)

While fluorine is a poor hydrogen bond acceptor due to its low polarizability, it can participate in various weak intermolecular interactions that are critical for determining crystal packing and physical properties. researchgate.net Theoretical studies allow for the detailed analysis of these forces. In the crystal structures of related fluorinated organic molecules, short intermolecular contacts involving fluorine, such as C–F···H–C interactions, have been identified. nih.govresearchgate.net

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can be used to characterize and quantify these weak interactions. mdpi.commdpi.com For this compound, theoretical calculations could predict how molecules arrange themselves in the solid state. For example, a study on a similar difluorinated compound noted that a syn orientation of a fluorine atom to a carbonyl oxygen creates a dipole that aids crystal packing through weak intermolecular interactions with an aryl ring of an adjacent molecule. nih.gov The conformation of the molecule can also lead to enhanced π-stacking interactions between the phenyl rings. nih.gov

Computational Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can provide accurate predictions of vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. bohrium.comnanobioletters.com

For fluorinated compounds, predicting ¹⁹F and ¹³C NMR spectra is particularly valuable. In studies of 2'-fluoro-substituted acetophenones, DFT calculations successfully predicted through-space spin-spin coupling constants between fluorine and nearby protons or carbon atoms (e.g., ⁵J(H,F) and ⁴J(C,F)), which are highly sensitive to the molecule's conformation. nih.gov For this compound, theoretical predictions of its ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for its structural confirmation. Additionally, time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-fluoro-1,3-diketone
2'-fluoro-substituted acetophenones

Applications of 2,2 Difluoro 1 3 Fluorophenyl Ethanone and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Fluorinated Molecules

The difluoromethylene (CF2) group is a critical pharmacophore found in numerous commercial drugs and agrochemicals. beilstein-journals.org Its ability to act as a stable, lipophilic mimic of a carbonyl group, an ether oxygen, or a hydroxyl group makes it a highly sought-after functional unit. 2,2-Difluoro-1-(3-fluorophenyl)ethanone is an exemplary building block for introducing both a difluoromethylene unit and a 3-fluorophenyl moiety into a target molecule. The reactivity of the carbonyl group allows for a wide range of transformations, including reduction to the corresponding alcohol, 2,2-difluoro-2-(3-fluorophenyl)ethan-1-ol, or conversion into more elaborate structures through condensation and coupling reactions.

A primary application of this ketone is its conversion into 2,2-difluoro-1,3-dicarbonyl compounds. These derivatives are highly versatile intermediates for constructing more complex molecular architectures. For instance, through Claisen condensation with an appropriate ester, this compound can be converted into a 2,2-difluoro-β-diketone. This transformation unlocks access to a variety of other fluorinated compounds, as the resulting diketone possesses multiple reactive sites for further elaboration. This role as a precursor to multi-functional intermediates underscores its importance as a versatile building block in the synthesis of complex fluorinated molecules.

Precursors for Heterocyclic Synthesis

One of the most well-established applications of β-dicarbonyl compounds is in the synthesis of heterocyclic systems. nih.gov Consequently, by first converting this compound into its corresponding 2,2-difluoro-1,3-diketone derivative, it becomes an excellent precursor for fluorinated heterocycles, most notably pyrazoles.

The Knorr pyrazole (B372694) synthesis, a classic and reliable method, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org When a 2,2-difluoro-1,3-diketone derived from the title compound reacts with hydrazine or a substituted hydrazine, it yields a pyrazole ring bearing a gem-difluoroalkyl group. This reaction is highly efficient and provides a direct route to 3,5-disubstituted pyrazoles where one of the substituents is a 3-fluorophenyl group and the other is modified by the gem-difluoro functionality. These fluorinated pyrazoles are of significant interest in medicinal chemistry due to their potential biological activities.

The general pathway is outlined below:

StepReactant 1Reactant 2Key TransformationProduct Type
1This compoundAcylating Agent (e.g., Ester) + BaseClaisen Condensation2,2-Difluoro-1,3-diketone
22,2-Difluoro-1,3-diketoneHydrazine (or derivative)Knorr CyclocondensationFluorinated Pyrazole

This two-step sequence highlights how this compound serves as a critical starting material for accessing these important heterocyclic scaffolds.

Utilization in the Synthesis of Fluorinated Scaffolds of Research Interest

Beyond pyrazoles, the derivatives of this compound are instrumental in constructing other fluorinated scaffolds that are valuable in materials science and drug discovery. A notable example is the synthesis of boron difluoride (BF2) complexes of β-diketones, often referred to as F2DB or BODIPY-type dyes, although the former is more accurate for these specific structures.

When a 2,2-difluoro-1,3-diketone (generated from the title compound) is treated with a boron source, such as boron trifluoride etherate (BF3·OEt2), in the presence of a base, it forms a highly stable six-membered ring structure known as a 2,2-difluoro-1,3,2-dioxaborine. researchgate.net These F2DB scaffolds are known for their prominent physicochemical properties, including strong fluorescence and high molar attenuation coefficients, making them highly appealing for the design of functional materials like fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net

The transformation provides a pathway to novel fluorinated dyes and materials where the photophysical properties can be fine-tuned by the substituents on the aryl rings. The presence of the 3-fluorophenyl group from the original ketone can further modulate the electronic characteristics of the final F2DB scaffold.

Precursor ScaffoldReagentsResulting ScaffoldKey FeaturesPotential Application
2,2-Difluoro-1,3-diketoneBF3·OEt2, Base2,2-Difluoro-1,3,2-dioxaborine (F2DB)Strong fluorescence, High stabilityFluorescent probes, Dyes, Materials science

Development of Novel Fluorinated Reagents

While the primary role of this compound in the literature is as a structural building block, the inherent reactivity of α,α-difluoroketones presents potential for their development into novel fluorinated reagents. The electron-withdrawing nature of the two fluorine atoms activates the carbonyl group and the adjacent C-H bonds (if present), making them susceptible to various chemical transformations.

Although direct application of this compound as a precursor to a new fluorinating agent is not extensively documented, its derivatives could theoretically be explored for such purposes. For example, conversion to a silyl (B83357) enol ether could yield a reagent for transferring a difluoroenolate moiety. The development of new reagents for difluoroalkylation remains an active area of research in organofluorine chemistry. beilstein-journals.org While this application is more speculative, the unique electronic properties imparted by the fluorine atoms make ketones like this compound interesting candidates for future research into new reagent development.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2,2-difluoro-1-(3-fluorophenyl)ethanone?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation or halogenation-acylation sequences . For example:

  • Friedel-Crafts acylation : Reacting 3-fluorobenzene derivatives with difluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Halogenation-Acylation : Bromination of 3-fluoroacetophenone derivatives followed by halogen exchange (e.g., using KF or HF) to introduce difluoromethyl groups, as seen in the synthesis of analogous fluorinated ethanones .

Key considerations include controlling regioselectivity during electrophilic substitution and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-fluorinated byproducts.

Advanced: How can conflicting NMR data for fluorinated ethanones be resolved during structural validation?

Answer:
Discrepancies in ¹⁹F NMR and ¹H-¹³C HMBC data often arise due to:

  • Dynamic effects : Rapid fluorine exchange or conformational flexibility, which can be addressed via variable-temperature NMR .
  • Crystallographic validation : Using programs like SHELXL (for small-molecule refinement) to cross-validate bond lengths and angles against X-ray diffraction data .
    For example, in , coupling constants (JC-F) were critical for confirming the difluoro substitution pattern, while SHELX refinement resolved ambiguities in electron density maps .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹⁹F NMR : Identifies fluorine environments (e.g., δ -110 to -120 ppm for CF₂ groups) .
  • IR Spectroscopy : Peaks at ~1650–1750 cm⁻¹ confirm the ketone C=O stretch, while C-F stretches appear at 1000–1250 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Molecular ion clusters (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Advanced: How can researchers optimize yield in multi-step syntheses involving fluorinated intermediates?

Answer:

  • Stepwise monitoring : Use in-situ <sup>19</sup>F NMR or HPLC to track intermediate stability. For example, highlights the use of NP-HPLC to isolate intermediates during pyrimidine-ethanone coupling .
  • Fluorine-compatible catalysts : Employ transition-metal catalysts (e.g., Pd/Cu) resistant to fluoride-induced deactivation .
  • Purification : Silica gel chromatography with fluorophilic solvents (e.g., hexane/EtOAc with 0.1% TFA) improves recovery of polar fluorinated products .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal chemistry : Serves as a precursor for indoleamine 2,3-dioxygenase (IDO) inhibitors () and tubulin-binding agents ( ) .
  • Material science : Used to synthesize fluorinated polymers with enhanced thermal stability .

Advanced: How do steric and electronic effects of the difluoro group influence reactivity?

Answer:

  • Electron-withdrawing effects : The CF₂ group increases electrophilicity of the ketone, enhancing nucleophilic attack rates in SNAr reactions .
  • Steric hindrance : The geminal difluoro group restricts rotation, favoring specific conformers in catalysis (e.g., asymmetric synthesis) . Computational studies (DFT) are recommended to model these effects.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, sealed goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Fluorinated byproducts require neutralization (e.g., Ca(OH)₂ slurry) before disposal to prevent environmental release .

Advanced: How can researchers address low crystallinity in X-ray studies of fluorinated ethanones?

Answer:

  • Co-crystallization : Add small-molecule auxiliaries (e.g., crown ethers) to improve crystal packing .
  • Twinned data refinement : Use SHELXL’s TWIN and BASF commands to model overlapping lattices .

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